molecular formula C8H11NO3 B13315714 (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid

Cat. No.: B13315714
M. Wt: 169.18 g/mol
InChI Key: QGJZUUKYGXYJIZ-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is an organic compound that features an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can be achieved through several methods. One common approach involves the use of furan derivatives. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan rings . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the Paal-Knorr synthesis or other catalytic processes. The use of palladium or gold catalysts can facilitate the formation of furan rings under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include furanones, amines, and various substituted furan derivatives .

Scientific Research Applications

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a furan ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(3S)-3-amino-3-(2-methylfuran-3-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

QGJZUUKYGXYJIZ-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CO1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CO1)C(CC(=O)O)N

Origin of Product

United States

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